molecular formula C8H17BrS B8629331 1-Bromo-4-(tert-butylsulfanyl)butane

1-Bromo-4-(tert-butylsulfanyl)butane

Cat. No.: B8629331
M. Wt: 225.19 g/mol
InChI Key: FUNDLFQZWKCISY-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butylsulfanyl)butane is an organobromine compound featuring a butane backbone substituted with a bromine atom at position 1 and a tert-butylsulfanyl (tert-butylthio) group at position 2. These analogs highlight the influence of sulfur-containing functional groups and alkyl/aryl frameworks on physical and chemical behavior .

Properties

Molecular Formula

C8H17BrS

Molecular Weight

225.19 g/mol

IUPAC Name

1-bromo-4-tert-butylsulfanylbutane

InChI

InChI=1S/C8H17BrS/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3

InChI Key

FUNDLFQZWKCISY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-4-(tert-butylsulfanyl)benzene (CAS 25752-90-3)

  • Structure : Aromatic benzene ring with bromine and tert-butylsulfanyl groups at para positions.
  • Molecular Formula : C₁₀H₁₃BrS
  • Physical Properties :
    • Molecular Weight: 245.18 g/mol
    • Storage: Stable under dry conditions at 2–8°C
    • Hazards: H302 (harmful if swallowed), H315–H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Reactivity: The aromatic ring stabilizes the molecule, reducing reactivity compared to aliphatic analogs.

1-Bromo-4-(tert-butoxy)butane (CAS 69775-78-6)

  • Structure : Aliphatic butane chain with bromine and tert-butoxy (ether) groups.
  • Molecular Formula : C₈H₁₇BrO
  • Physical Properties :
    • Molecular Weight: 209.12 g/mol
    • Density: 1.160 ± 0.06 g/cm³ (predicted)
    • Boiling Point: 203.9 ± 23.0°C (predicted) .
  • The aliphatic chain may facilitate faster bromine substitution reactions compared to aromatic analogs .

1-Bromo-4-(t-butyldimethylsilyloxy)butane (CAS 89043-32-3)

  • Structure : Butane chain substituted with bromine and a bulky t-butyldimethylsilyloxy group.
  • Molecular Formula : C₁₀H₂₃OSiBr
  • Physical Properties :
    • Molecular Weight: 267.28 g/mol
    • Key Feature: The silicon-containing group provides steric bulk and hydrophobicity, which may impede crystallization and enhance thermal stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Boiling Point (°C) Density (g/cm³) Reactivity Notes
1-Bromo-4-(tert-butylsulfanyl)benzene C₁₀H₁₃BrS 245.18 Aromatic sulfanyl N/A N/A Stabilized by aromatic ring
1-Bromo-4-(tert-butoxy)butane C₈H₁₇BrO 209.12 Aliphatic ether 203.9 ± 23.0 1.160 ± 0.06 Higher polarity, faster substitution
1-Bromo-4-(t-butyldimethylsilyloxy)butane C₁₀H₂₃OSiBr 267.28 Silyl ether N/A N/A Enhanced steric hindrance

Key Research Findings

Steric and Electronic Effects :

  • The tert-butylsulfanyl group in aromatic analogs (e.g., 1-Bromo-4-(tert-butylsulfanyl)benzene) introduces significant steric hindrance, which can hinder coupling reactions such as Grignard formations .
  • Aliphatic analogs like 1-Bromo-4-(tert-butoxy)butane exhibit lower steric bulk, enabling more efficient nucleophilic substitutions .

Solubility and Stability: Silicon-containing derivatives (e.g., 1-Bromo-4-(t-butyldimethylsilyloxy)butane) demonstrate improved thermal stability and hydrophobicity, making them suitable for high-temperature applications . Aromatic sulfanyl compounds may exhibit lower solubility in nonpolar solvents due to the planar benzene ring .

Hazard Profiles :

  • Brominated aromatic compounds (e.g., 1-Bromo-4-tert-butylbenzene) often carry higher toxicity risks (e.g., respiratory and dermal hazards) compared to aliphatic bromides .

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